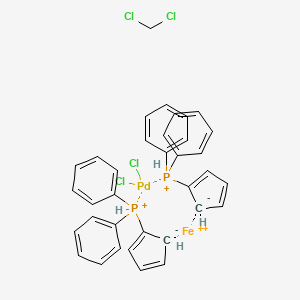
5,6-Dibromo-3-iodopyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-3-iodopyrazin-2-amine is a heterocyclic compound with the molecular formula C4H2Br2IN3. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine and iodine atoms in the structure makes this compound highly reactive and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3-iodopyrazin-2-amine typically involves the bromination and iodination of pyrazine derivatives. One common method is the bromination of 2-aminopyrazine followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetic acid or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-3-iodopyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5,6-Dibromo-3-iodopyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-3-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the structure can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dibromo-5-iodopyrazin-2-amine
- 5-Bromo-3-iodopyrazin-2-amine
- 5,6-Dichloro-3-iodopyrazin-2-amine
Uniqueness
5,6-Dibromo-3-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms in its structure This combination of halogens provides distinct reactivity and properties compared to other similar compounds
Propriétés
Formule moléculaire |
C4H2Br2IN3 |
|---|---|
Poids moléculaire |
378.79 g/mol |
Nom IUPAC |
5,6-dibromo-3-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2Br2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
Clé InChI |
NJRLVWNODKLNCH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(C(=N1)Br)Br)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)





![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)



![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079394.png)

